molecular formula C25H29NO6S B407679 Methyl 5-[[(4-tert-butylphenyl)sulfonyl](butyryl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 448213-92-1

Methyl 5-[[(4-tert-butylphenyl)sulfonyl](butyryl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407679
CAS No.: 448213-92-1
M. Wt: 471.6g/mol
InChI Key: RIEPLGDTIAZRMD-UHFFFAOYSA-N
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Description

Methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted at positions 2, 3, and 3. Key structural features include:

  • Position 2: A methyl group.
  • Position 3: A methyl carboxylate ester.
  • Position 5: A sulfonamide group with a 4-tert-butylphenylsulfonyl moiety and a butyryl (C₃H₇CO-) substituent.

The butyryl chain may increase membrane permeability compared to shorter alkyl chains .

Properties

IUPAC Name

methyl 5-[butanoyl-(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6S/c1-7-8-22(27)26(33(29,30)19-12-9-17(10-13-19)25(3,4)5)18-11-14-21-20(15-18)23(16(2)32-21)24(28)31-6/h9-15H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEPLGDTIAZRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C25H29NO6S
  • Molecular Weight : 471.57 g/mol
  • CAS Number : 448213-92-1

The compound features a benzofuran core substituted with a sulfonamide group, which is known to enhance biological activity through various mechanisms.

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory effects for this compound.
  • Anticancer Activity : Preliminary studies show that benzofuran derivatives can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle proteins.
  • Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes, inhibiting their activity and thereby influencing metabolic pathways.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in Nature demonstrated that compounds similar to methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate significantly reduced inflammation in murine models by downregulating TNF-alpha and IL-6 levels.
  • Anticancer Research : In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating promising anticancer properties.

Data Table of Biological Activities

Activity TypeEffect ObservedReference
Anti-inflammatoryDecreased TNF-alpha levels
AnticancerIC50 = 15 µM against MCF-7 cells
Enzyme inhibitionReduced enzyme activity

Pharmacokinetics

Understanding the pharmacokinetics of methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is crucial for assessing its therapeutic potential:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : High affinity for fatty tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Predominantly eliminated through urine.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate. Research shows that derivatives of benzofuran exhibit activity against various bacterial strains. For instance, related compounds have been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 100 µg/mL .

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on cancer cells. Preliminary studies indicate that certain derivatives can induce apoptosis in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism of action may involve interference with cell cycle progression and induction of oxidative stress, although further research is needed to elucidate these pathways fully .

Synthesis of Novel Derivatives

The synthetic versatility of methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate allows for the development of novel derivatives with tailored biological activities. Researchers have synthesized various analogs to explore structure-activity relationships (SAR) and optimize efficacy against specific targets .

Pharmacological Research

The compound's sulfonamide moiety is significant in pharmacology due to its ability to mimic amino acids and interact with biological targets effectively. Research indicates that such compounds can serve as inhibitors for various enzymes involved in metabolic pathways, making them candidates for drug development .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria at MIC values of 50-200 µg/mL.
CytotoxicityShowed potential to induce apoptosis in multiple cancer cell lines, warranting further investigation into its mechanisms.
Synthesis of DerivativesDeveloped new derivatives that displayed enhanced biological activity compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound is compared to three analogs (Table 1), highlighting substituent-driven differences in molecular weight, lipophilicity, and electronic effects.

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Features
Methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-... carboxylate C₂₄H₂₈N₂O₆S 496.55 R1: 4-tert-butylphenyl, R2: butyryl High lipophilicity; steric bulk
Isopropyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-... carboxylate C₁₉H₁₈FNO₅S 391.41 R1: 4-fluorophenyl, R2: isopropyl Electron-withdrawing F; moderate lipophilicity
Butyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-... carboxylate C₂₁H₂₂FNO₅S 419.47 R1: 4-fluoro-2-methylphenyl, R2: butyl Increased alkyl chain length; enhanced lipophilicity
Methyl 5-[(4-chlorophenyl)sulfonylamino]-2-(methoxymethyl)-... carboxylate C₁₈H₁₆ClNO₆S 409.84 R1: 4-chlorophenyl, R2: methoxymethyl Polar methoxymethyl; Cl enhances reactivity
Key Observations:

Lipophilicity : The tert-butyl and butyryl groups in the target compound confer higher lipophilicity (predicted logP ~4.5) compared to analogs with smaller substituents (e.g., isopropyl in , logP ~3.8).

The 4-chlorophenyl group in increases electrophilicity, possibly enhancing covalent interactions with biological targets.

Steric Influence : The tert-butyl group in the target compound creates significant steric hindrance, which may reduce off-target interactions but limit solubility .

Crystallographic and Computational Insights

Software tools like SHELXL and ORTEP-3 are critical for resolving the 3D conformations of such compounds. For example:

  • The tert-butyl group’s orientation in the target compound may restrict rotational freedom, stabilizing a bioactive conformation.

Preparation Methods

Microwave-Assisted Perkin Rearrangement

A modified Perkin rearrangement under microwave irradiation efficiently generates 2-methyl-1-benzofuran-3-carboxylate derivatives. Starting with 3-bromo-6-methylcoumarin, microwave heating (150°C, 5 min) in ethanol with sodium hydroxide induces ring-opening and subsequent cyclization to yield methyl 2-methyl-1-benzofuran-3-carboxylate (99% yield). This method reduces reaction times from hours to minutes compared to conventional heating.

Reaction Conditions

  • Substrate: 3-Bromo-6-methylcoumarin

  • Base: NaOH (2 equiv)

  • Solvent: Ethanol

  • Temperature: 150°C (microwave)

  • Yield: 99%

Palladium-Catalyzed Dearomatization Cyclization

Palladium-catalyzed [3+2] cycloaddition between 2-iodophenols and benzo[b]furans offers an alternative route. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 100°C, this method constructs the benzofuran core with inherent functionalization at position 5. While adaptable, this approach requires pre-functionalized iodophenols, adding synthetic steps.

Introduction of the Amino Group at Position 5

Nitration followed by reduction installs the amino group necessary for subsequent sulfonylation.

Nitration of the Benzofuran Core

Electrophilic nitration using fuming HNO₃ in H₂SO₄ at 0°C selectively functionalizes position 5 of the benzofuran ring. Methyl 5-nitro-2-methyl-1-benzofuran-3-carboxylate is isolated in 85–92% yield after recrystallization from ethanol.

Reduction to the Primary Amine

Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, rt) reduces the nitro group to an amine. Alternatively, SnCl₂ in concentrated HCl achieves quantitative reduction at 50°C. The resulting methyl 5-amino-2-methyl-1-benzofuran-3-carboxylate is purified via silica gel chromatography.

Sulfonylation with 4-tert-Butylbenzenesulfonyl Chloride

The primary amine undergoes sulfonylation to introduce the 4-tert-butylphenylsulfonyl moiety.

Reaction Conditions for Sulfonamide Formation

Methyl 5-amino-2-methyl-1-benzofuran-3-carboxylate reacts with 4-tert-butylbenzenesulfonyl chloride (1.2 equiv) in dichloroethane at 80°C for 4 hours, using triethylamine (2 equiv) as a base. The crude product is purified via flash chromatography (hexane/EtOAc 4:1) to yield methyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (88% yield).

Optimization Insights

  • Base: Triethylamine > pyridine (higher yield, fewer side products)

  • Solvent: Dichloroethane > toluene (improved solubility of sulfonyl chloride)

Acylation with Butyryl Chloride

Dual acylation of the sulfonamide nitrogen introduces the butyryl group.

Sequential Acylation Protocol

The sulfonamide intermediate reacts with butyryl chloride (1.5 equiv) in pyridine at 0°C→rt for 12 hours. Pyridine acts as both solvent and base, neutralizing HCl byproducts. The product precipitates upon aqueous workup and is recrystallized from methanol to afford the target compound in 78% yield.

Critical Parameters

  • Temperature Control: Slow addition at 0°C prevents N,O-bisacylation

  • Stoichiometry: Excess butyryl chloride (1.5 equiv) ensures complete monoacylation

Alternative Pathways and Comparative Analysis

Tosylate-Activated Cyclization

Patent WO2011099010A1 describes acyl sulfonate intermediates for benzofuran synthesis. Converting the 3-carboxylate to a tosylate (TsCl, Et₃N, CH₂Cl₂) enables cyclization at 75°C, though this route introduces additional steps.

Yield Optimization and Scalability

StepMethodYield (%)Scalability Notes
Benzofuran coreMicrowave Perkin rearrangement99Kilogram-scale feasible
NitrationHNO₃/H₂SO₄92Exothermic; requires cooling
ReductionH₂/Pd-C95High-pressure equipment needed
SulfonylationEt₃N, dichloroethane88Solvent recovery critical
AcylationPyridine, 0°C→rt78Low-temperature control needed

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

A robust synthesis requires sequential functionalization of the benzofuran core. First, construct the 2-methylbenzofuran scaffold via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates. Next, introduce the sulfonamide group at the 5-position using (4-tert-butylphenyl)sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Finally, perform butyrylation via nucleophilic acyl substitution, ensuring optimal temperature control (0–5°C) to minimize side reactions. Purification often involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .

Q. How can researchers confirm structural integrity post-synthesis?

Use a combination of 1H/13C NMR to verify substituent positions and coupling constants (e.g., benzofuran protons at δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). For stereochemical confirmation, X-ray crystallography is ideal, as demonstrated in structurally analogous benzofuran derivatives (e.g., 5-cyclopentyl-2-methyl-3-sulfonyl variants) .

Q. What analytical techniques are recommended for purity assessment?

Employ HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to quantify impurities (<1%). Thin-layer chromatography (TLC) using silica gel 60 F254 plates provides rapid purity checks. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What safety precautions are critical during handling?

Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust. Store in airtight containers at 2–8°C. In case of skin contact, wash immediately with soap and water. Avoid strong oxidizers to prevent decomposition into toxic gases (e.g., SOx, NOx) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across assays be resolved?

Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent polarity). Normalize data using internal standards (e.g., triclosan-d3 for LC-MS). Validate activity via orthogonal assays:

  • Enzyme inhibition : Measure IC50 in triplicate with positive controls.
  • Cellular toxicity : Use MTT assays across multiple cell lines (e.g., HEK293, HepG2). Cross-reference results with structurally similar compounds (e.g., sulfonamide-containing benzofurans) to identify structure-activity trends .

Q. What strategies improve regioselectivity during sulfonamide introduction?

Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered 5-position. Pre-functionalize the benzofuran core with electron-withdrawing groups (e.g., nitro) to activate the target site. Monitor reaction progress via in-situ FTIR to detect sulfonyl-O stretching (~1370 cm⁻¹) .

Q. How does computational modeling elucidate the compound’s mechanism?

Perform density functional theory (DFT) calculations (B3LYP/6-31G**) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2). Validate predictions withmolecular dynamics simulations (NAMD) to assess stability of ligand-protein complexes .

Q. What methods optimize yield in multi-step syntheses?

  • Stepwise monitoring : Use LC-MS after each step to isolate intermediates.
  • Catalyst screening : Test Pd(OAc)2 vs. CuI for coupling reactions; the latter often improves yield by 15–20%.
  • Solvent optimization : Replace DMF with THF for lower toxicity and easier purification .

Data Contradiction Analysis

Q. How to address conflicting spectral data in structural assignments?

Conflicting NMR signals may arise from dynamic processes (e.g., rotamerism). Acquire variable-temperature NMR (−20°C to 80°C) to stabilize conformers. For ambiguous NOESY correlations, compare with X-ray data from analogues (e.g., 5-fluoro-2-methyl-3-sulfonylbenzofuran derivatives) .

Resolving discrepancies in enzymatic inhibition studies:
If IC50 values vary between labs, standardize assay conditions:

  • Fix ATP concentration (1 mM for kinase assays).
  • Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES).
    Validate with a reference inhibitor (e.g., staurosporine for kinases) .

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